N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-oxo-2H-chromene-3-carboxamide is an intriguing chemical compound known for its multifaceted applications across various scientific disciplines. This compound features a blend of aromatic and heterocyclic groups that lend it unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-oxo-2H-chromene-3-carboxamide involves several steps:
Formation of 2-oxo-2H-chromene-3-carboxamide: : This intermediate is generally prepared via a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the propyl linker: : The propyl chain can be attached using a suitable halogenated propyl derivative via nucleophilic substitution.
Coupling with 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine: : The final step involves coupling the propyl-linked chromene with the furan-pyridazine moiety under mild coupling conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: : The carbonyl groups in the pyridazine and chromene moieties can be selectively reduced under appropriate conditions.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially on the furan and chromene rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution conditions: : Lewis acids for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Depending on the reaction type, the major products could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown promise as enzyme inhibitors, signaling pathway modulators, and bioactive molecules in various in vitro studies.
Medicine
In medicine, the compound is researched for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, it finds applications in the manufacture of specialty chemicals, dyes, and as a precursor for various organic syntheses.
Mechanism of Action
The mechanism of action of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-oxo-2H-chromene-3-carboxamide primarily involves:
Binding to molecular targets: : The compound may interact with enzymes or receptors, altering their activity.
Modulating pathways: : It can influence signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Unique Features
The uniqueness of this compound lies in its hybrid structure, combining furan, pyridazine, and chromene moieties, which confer a distinct set of chemical and biological activities.
Similar Compounds
N-(2-oxo-2H-chromene-3-carboxamide): : Lacks the furan-pyridazine extension but has similar chromene core activities.
3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine derivatives: : Share the furan-pyridazine core but differ in the attached substituents, leading to varied properties.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c25-19-9-8-16(18-7-3-12-28-18)23-24(19)11-4-10-22-20(26)15-13-14-5-1-2-6-17(14)29-21(15)27/h1-3,5-9,12-13H,4,10-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBCZAZSGLKHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.